molecular formula C12H16Cl2N2O B13738809 2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride CAS No. 101564-92-5

2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride

Cat. No.: B13738809
CAS No.: 101564-92-5
M. Wt: 275.17 g/mol
InChI Key: ZSJFXHSJNKGNLW-UHFFFAOYSA-N
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Description

These compounds typically feature a 2-imidazoline core substituted with aromatic groups, influencing their receptor affinity and therapeutic applications.

Properties

CAS No.

101564-92-5

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

2-[(4-chloro-2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride

InChI

InChI=1S/C12H15ClN2O.ClH/c1-8-9(2)11(4-3-10(8)13)16-7-12-14-5-6-15-12;/h3-4H,5-7H2,1-2H3,(H,14,15);1H

InChI Key

ZSJFXHSJNKGNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCC2=NCC[NH2+]2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride typically involves the reaction of 4-chloro-2,3-dimethylphenol with an appropriate imidazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the imidazoline ring. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to interact with imidazoline receptors, which play a role in various physiological processes. The chlorinated phenoxy group may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Structural and Functional Overview

The pharmacological activity of 2-imidazoline derivatives depends on substituents attached to the aromatic ring and imidazoline core. Key examples include:

Clonidine Hydrochloride
  • Structure: 2-(2,6-Dichlorophenylamino)-2-imidazoline hydrochloride .
  • Use : Central α₂-adrenergic agonist; antihypertensive agent.
  • Mechanism : Reduces sympathetic outflow, lowering blood pressure (BP) and heart rate (HR) .
  • Key Data :
    • Reduces cardiac output (CO) by 20–30% without altering total peripheral resistance (TPR) .
    • Duration of action: 6–8 hours .
ST 600 (2-(5-Fluoro-o-toluidine)-2-imidazoline Hydrochloride)
  • Structure : 5-Fluoro-o-toluidine substituent .
  • Use : Antihypertensive with prolonged action.
  • Key Data :
    • Comparable BP reduction to clonidine but with a longer duration (8–12 hours) .
    • Reduces HR and CO similarly to clonidine .
Naphazoline Hydrochloride
  • Structure: 2-(1-Naphthylmethyl)-2-imidazoline monohydrochloride .
  • Use : Topical nasal decongestant (α₁-adrenergic agonist).
  • Physicochemical Properties: Freely soluble in water, slightly soluble in ethanol, and insoluble in acetone .
  • Safety : USP standards require 98.0–102.0% purity; used in low concentrations for mucosal application .
Xylometazoline Hydrochloride
  • Structure : 2-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-1H-imidazole hydrochloride .
  • Use : Nasal decongestant with high α₁-adrenergic selectivity.
  • Key Data :
    • Longer duration than naphazoline due to lipophilic tert-butyl group .

Comparative Pharmacological Data

Compound Primary Use Key Pharmacological Effects Duration of Action Safety Profile
Clonidine HCl Hypertension ↓ BP, ↓ HR, ↓ CO; TPR unchanged 6–8 hours Sedation, dry mouth
ST 600 Hypertension Similar to clonidine but longer-lasting 8–12 hours Limited data
Naphazoline HCl Nasal decongestion Vasoconstriction, mucosal shrinkage 4–6 hours Safe in topical use
Xylometazoline HCl Nasal decongestion Prolonged decongestion via α₁ agonism 8–10 hours Well-tolerated topically

Solubility and Physicochemical Properties

Compound Water Solubility Ethanol Solubility Acetone Solubility Reference
Naphazoline HCl Freely soluble Slightly soluble Insoluble
Clonidine HCl Highly soluble Soluble Insoluble

Structural Influence on Activity

  • Chlorinated Aryl Groups (e.g., clonidine): Enhance central α₂ agonism, making them effective antihypertensives .
  • Bulkier Substituents (e.g., naphthyl in naphazoline): Promote topical vasoconstriction due to α₁ selectivity .
  • Fluorine Substituents (e.g., ST 600): Prolong duration of action by delaying metabolic clearance .

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